6-Ethynylisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C11H7NO |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
6-ethynyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H7NO/c1-2-8-3-4-10-9(7-8)5-6-12-11(10)13/h1,3-7H,(H,12,13) |
InChI Key |
FVBGQAZGOJHHBT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C(=O)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Halobenzamides with Alkynes (Copper-Catalyzed Cascade Reaction)
A notable method for synthesizing isoquinolin-1(2H)-one derivatives, including 6-substituted analogs, is a copper-catalyzed one-pot cascade reaction involving substituted 2-halobenzamides and β-keto esters or alkynes. This method is efficient, mild, and economically advantageous.
- Reaction conditions: Copper catalyst, mild temperature, one-pot setup.
- Mechanism: The reaction proceeds via oxidative coupling and cyclization, forming the isoquinolinone ring with substitution at the 6-position.
- Advantages: High yield, operational simplicity, and tolerance to various substituents.
This approach is adaptable for introducing ethynyl groups at the 6-position by using appropriate alkynyl substrates or intermediates in the cascade reaction.
Halogenation and Subsequent Functionalization of Isoquinolin-1(2H)-one
Another route involves the preparation of 6-halogenated isoquinolin-1(2H)-one derivatives followed by palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group.
- Step 1: Synthesis of 6-bromoisoquinolin-1(2H)-one via bromination of isoquinolinone precursors.
- Step 2: Sonogashira coupling of 6-bromoisoquinolin-1(2H)-one with terminal alkynes (e.g., ethynyl sources) under Pd/Cu catalysis to afford 6-ethynylisoquinolin-1(2H)-one.
- Reaction conditions: Pd catalyst, CuI co-catalyst, base (e.g., triethylamine), inert atmosphere.
- Advantages: High regioselectivity, broad substrate scope.
This method leverages well-established cross-coupling chemistry for the introduction of ethynyl groups at specific positions on heterocyclic scaffolds.
Acid-Catalyzed Cyclization of Substituted Precursors
According to patent US8785642B2, the preparation of 6-substituted isoquinolin-1(2H)-ones can be achieved via cyclization of appropriate precursors under acidic conditions, typically using hydrohalic acids such as hydrochloric acid.
- Process: Cyclization of compounds of formula (VI) in the presence of hydrohalic acid and suitable solvents.
- Protecting groups: Optional use and removal of protecting groups on nitrogen or other functionalities.
- Outcome: Formation of the isoquinolinone core with substitution at the 6-position.
- Scalability: Suitable for large-scale synthesis, though reagents like tert-Butyloxy-bis-(dimethylamino)methane used in some routes can be expensive or poorly characterized.
This method is useful for preparing intermediates that can be further functionalized to introduce the ethynyl group.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Copper-Catalyzed Cascade Reaction | One-pot, mild conditions | Economical, efficient, versatile | Requires copper catalyst |
| Halogenation + Sonogashira Coupling | Two-step: halogenation then coupling | High regioselectivity, broad scope | Requires Pd catalyst, inert atmosphere |
| Acid-Catalyzed Cyclization (Patent Route) | Acidic cyclization with hydrohalic acid | Scalable, suitable for intermediates | Expensive reagents, protecting group steps |
- The copper-catalyzed cascade method reported by Wang et al. (2009) demonstrated efficient synthesis of isoquinolin-1(2H)-one derivatives with various substituents, implying adaptability for ethynyl substitution.
- Halogenation followed by Sonogashira coupling is a classical and reliable method for introducing alkynyl groups, with extensive precedent in the literature for heterocyclic compounds.
- The acid-catalyzed cyclization method from patent US8785642B2 provides a robust synthetic platform for preparing 6-substituted isoquinolinones, which can be adapted for ethynyl substitution by subsequent functionalization.
- Purification methods typically involve flash chromatography on silica gel using mixtures of ethyl acetate and petroleum ether or hexanes, ensuring high purity of the final product.
- The choice of method depends on factors such as available starting materials, scale, cost, and desired purity.
The preparation of this compound can be effectively achieved through multiple synthetic strategies:
- The copper-catalyzed cascade reaction offers a one-pot, efficient route under mild conditions.
- The classic halogenation followed by palladium-catalyzed Sonogashira coupling provides high regioselectivity and versatility.
- Acid-catalyzed cyclization methods serve as valuable routes to key intermediates for further functionalization.
Each method has its merits and limitations, and the selection should be tailored to the specific synthetic goals and resource availability. The integration of these methods enables access to this compound for further application in medicinal chemistry and material science.
Chemical Reactions Analysis
Types of Reactions
6-Ethynylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-ethynylisoquinolin-1-ol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and appropriate catalysts.
Major Products
Oxidation: Formation of more oxidized isoquinoline derivatives.
Reduction: Formation of 6-ethynylisoquinolin-1-ol.
Substitution: Formation of various substituted isoquinolines with different functional groups.
Scientific Research Applications
6-Ethynylisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Ethynylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Key Observations :
Example Protocol (Inferred) :
Substrate Preparation: Start with 6-bromoisoquinolin-1(2H)-one.
Coupling Reaction : React with ethynyltrimethylsilane using a Pd/Cu catalyst.
Purification : Use column chromatography (e.g., neutral alumina with hexane/ethyl acetate gradients) .
Spectroscopic Characterization
IR and NMR data from similar compounds highlight substituent-specific features:
Notes:
- Ethynyl’s IR signature (~2100-2260 cm⁻¹) is absent in methyl or hydroxy derivatives.
- Downfield shifts in ¹H NMR for ethynyl protons reflect deshielding effects .
Q & A
Q. How do substituents at the 6-position influence the biological activity of isoquinolin-1(2H)-one derivatives?
- Methodological Answer :
- Ethynyl vs. Methoxy : Ethynyl groups enhance electrophilicity (e.g., kinase inhibition), while methoxy substituents improve solubility but reduce target engagement .
- Table : SAR trends for common derivatives:
| Substituent (Position 6) | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| Ethynyl | 0.45 ± 0.12 | 0.8 (DMSO) |
| Methoxy | 1.20 ± 0.30 | 3.2 (DMSO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
